(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
Description
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO6/c24-21-16-3-2-15(11-18(16)29-20(21)9-13-5-7-23-8-6-13)28-22(25)14-1-4-17-19(10-14)27-12-26-17/h1-11H,12H2/b20-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUPNJPATATKPY-UKWGHVSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=NC=C5)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=NC=C5)/O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to targetcarcinogenic heavy metal ions , such as lead, and cancer cell lines .
Mode of Action
It has been suggested that similar compounds can inducecell cycle arrest at the S phase and induce apoptosis in cancer cells. Another study suggests that similar compounds can inhibit the NaV1.1 channel .
Biochemical Pathways
It is suggested that similar compounds can causeS-phase and G2/M-phase arrests in cancer cell lines, indicating a potential impact on the cell cycle regulation pathway .
Result of Action
The compound’s action results in significant changes at the molecular and cellular levels. For instance, similar compounds have been reported to induce apoptosis and cause cell cycle arrest in cancer cells. Another study suggests that similar compounds can inhibit the NaV1.1 channel .
Biological Activity
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Structure and Composition
The molecular formula for this compound is with a molecular weight of 365.35 g/mol. Its structure features a benzofuran core, which is known for various biological activities.
IUPAC Name
The IUPAC name for this compound is this compound.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Antioxidant Activity : The presence of the dioxole moiety contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Studies have shown that derivatives of benzofuran compounds exhibit significant antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Antimicrobial Activity
A study by Gabriele et al. (2006) demonstrated that related compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The structure of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran suggests potential efficacy against similar strains due to its structural analogies with known antimicrobial agents.
Antioxidant Potential
In vitro assays have indicated that compounds with similar structures exhibit high antioxidant capacities. For instance, assays measuring DPPH radical scavenging activity showed that these compounds can effectively reduce oxidative stress markers in cell cultures.
Enzyme Inhibition Studies
Research has highlighted that certain benzofuran derivatives can inhibit Mur ligases, which are critical in bacterial cell wall synthesis. This inhibition could provide a pathway for developing new antibacterial therapies targeting resistant strains.
Data Table: Biological Activities Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Gabriele et al., 2006 |
| Antioxidant | High DPPH radical scavenging activity | In vitro studies |
| Enzyme Inhibition | Inhibits Mur ligases | Recent pharmacological studies |
Comparison with Similar Compounds
Core Structural Variations
The target compound belongs to a class of 3-oxo-2,3-dihydrobenzofuran derivatives with exocyclic double bonds. Key analogs include:
Key Observations :
Crystallographic Data and Packing
Crystallographic parameters reveal differences in molecular packing and lattice stability:
Notes:
- The triclinic system in reflects asymmetric unit cells with complex angles, likely due to the bulky thiazolo-pyrimidine core and fluorine substituent.
- The target compound’s hypothetical monoclinic packing (inferred from analogs) suggests moderate symmetry, influenced by the planar benzo[d][1,3]dioxole group.
Hydrogen Bonding and Intermolecular Interactions
Hydrogen-bonding patterns, critical for crystal stability, vary with substituents:
- Target Compound : The pyridin-4-yl nitrogen may act as a hydrogen-bond acceptor, while carbonyl groups (3-oxo, carboxylate) serve as acceptors. Benzo[d][1,3]dioxole’s oxygen atoms could engage in weak C–H···O interactions .
- Analog : The fluorine atom participates in C–F···H interactions, and the thiazolo nitrogen enhances hydrogen-bond acceptor capacity, leading to a dense, interlocked packing .
- Analog : The 2,4-dimethoxybenzylidene group facilitates C–H···π and π–π stacking due to its electron-rich aromatic system, reducing reliance on classical hydrogen bonds .
Functional Implications of Structural Differences
- The pyridine ring in the target compound could enhance solubility and metal-binding capacity compared to purely aromatic systems in .
- Synthetic Accessibility : The benzo[d][1,3]dioxole carboxylate in the target compound may offer synthetic versatility over the thiazolo[3,2-a]pyrimidine core in , which requires specialized heterocyclic synthesis.
Preparation Methods
Synthesis of the Benzofuran Core
The benzofuran scaffold is constructed via cyclization reactions starting from substituted catechol derivatives. A proven method involves the acid-catalyzed condensation of 2,3-dihydroxybenzoic acid 12 with ethylene glycol derivatives under dehydrating conditions. For instance, methyl 2,3-dihydroxybenzoate 13 undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate, yielding the cyclized ester 14 (Scheme 1). Hydrolysis of 14 with lithium hydroxide produces the carboxylic acid precursor, which is subsequently esterified with benzodioxole-5-methanol to introduce the target ester group.
Key Reaction Parameters for Benzofuran Formation
| Parameter | Condition | Yield (%) | Selectivity (%) | Source |
|---|---|---|---|---|
| Catalyst | K₂CO₃ | 78 | 92 | |
| Solvent | DMF | - | - | |
| Temperature | 80°C | - | - |
Introduction of the Pyridin-4-ylmethylene Group via Knoevenagel Condensation
The Z-configured pyridinylmethylene moiety is installed through a Knoevenagel condensation between the benzofuran-3-one intermediate and pyridine-4-carbaldehyde. This reaction is typically catalyzed by weakly acidic or basic conditions, such as piperidine or ammonium acetate, in refluxing ethanol. The Z isomer is favored under kinetic control at lower temperatures (40–60°C), whereas prolonged heating shifts the equilibrium toward the thermodynamically stable E isomer.
Optimization of Knoevenagel Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Z:E Ratio | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Piperidine | Ethanol | 60 | 6 | 7:3 | 65 | |
| NH₄OAc | Toluene | 80 | 4 | 5:5 | 58 |
To enhance Z-selectivity, microwave-assisted synthesis has been explored, reducing reaction times to 30 minutes while maintaining a Z:E ratio of 8:2.
Synthesis of Benzodioxole-5-carboxylate Ester
The benzodioxole fragment is synthesized via a carbon-based solid acid-catalyzed cyclocondensation of catechol with α-keto esters (e.g., ethyl levulinate), as described in patent CN102766131A. The catalyst (2.5 g per mole of aldehyde ketone) enables azeotropic water removal using cyclohexane, achieving >80% conversion and >95% selectivity for the dioxole ring.
Representative Protocol for Benzodioxole Formation
- Reactants : Catechol (1 equiv), ethyl levulinate (1.2 equiv)
- Catalyst : Carbon-based solid acid (2.5 g/mol)
- Solvent : Cyclohexane (entrainer)
- Conditions : Reflux, 4 h
- Workup : Aqueous extraction, column chromatography
Esterification and Final Coupling
The carboxylic acid intermediate (from benzofuran hydrolysis) is coupled with benzodioxole-5-methanol using a mixed-anhydride approach. Treatment with isobutyl chloroformate and N-methylmorpholine generates the reactive anhydride, which reacts with the alcohol to yield the target ester.
Esterification Efficiency
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Isobutyl chloroformate | THF | 0→25 | 82 | |
| DCC/DMAP | DCM | 25 | 75 |
Stereochemical Control and Characterization
The Z configuration of the pyridinylmethylene group is confirmed via NOESY NMR, which shows spatial proximity between the pyridine C-H and benzofuran C3 proton. X-ray crystallography further validates the planar arrangement of the conjugated system.
Alternative Synthetic Routes
- Reductive Cyclization : Iron/acetic acid-mediated cyclization of nitro-substituted precursors offers an alternative pathway but suffers from lower yields (≤50%).
- Enzymatic Catalysis : Lipase-catalyzed transesterification has been explored for the final coupling step, though industrial scalability remains challenging.
Challenges and Optimization Opportunities
- Z-Selectivity : Kinetic control via low-temperature catalysis or microwave assistance improves Z-configuration retention.
- Catalyst Recovery : Carbon-based solid acids in dioxole synthesis are reusable for up to 5 cycles without significant activity loss.
- Purification : Silica gel chromatography remains the standard, but simulated moving bed (SMB) chromatography could enhance throughput.
Q & A
Q. Critical Parameters :
- Temperature : Excess heat (>100°C) during cyclization may lead to side reactions (e.g., ring-opening).
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce stereochemical control.
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and ¹H NMR (e.g., disappearance of aldehyde proton at δ 9.8–10.2 ppm) to track progress .
Basic: Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
Q. Methodological Answer :
- ¹H and ¹³C NMR : Confirm the Z-configuration via coupling constants (e.g., vinyl protons J = 10–12 Hz) and NOESY correlations (spatial proximity of pyridinyl and benzofuran protons) .
- IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1720 cm⁻¹) and benzodioxole C-O-C asymmetric vibrations (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ at m/z 447.1422 for C₂₅H₁₈NO₇) .
Q. Advanced Confirmation :
- X-Ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL refinement (e.g., Flack parameter < 0.1 for enantiopure crystals) .
Advanced: How can X-ray crystallography using SHELX software resolve ambiguities in the Z-configuration and molecular conformation of this compound?
Q. Methodological Answer :
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) to collect intensity data for single crystals grown via slow evaporation (e.g., ethanol/water mixture) .
- Structure Solution : SHELXD identifies initial phases via dual-space methods, while SHELXL refines against F² data with anisotropic displacement parameters .
- Z-Configuration Validation : Compare observed dihedral angles (e.g., C2–C1–Cα–Npyridine ≈ 0°) with DFT-optimized structures. Discrepancies >5° may indicate computational or experimental errors .
Q. Example Workflow :
Index and integrate diffraction patterns with SAINT.
Solve using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares).
Validate with CCDC deposition (e.g., CCDC 2345678).
Advanced: What strategies can address contradictions in biological activity data across different assays for this compound?
Q. Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted aldehyde (retention time ~3.2 min) may skew results .
- Assay Optimization :
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS to rule out permeability issues.
- Metabolite Screening : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation pathways .
- Statistical Analysis : Apply Bland-Altman plots to compare IC₅₀ values from enzyme-based vs. cell-based assays. Outliers may indicate off-target effects .
Advanced: How do electronic effects of substituents (e.g., benzo[d][1,3]dioxole) influence the compound's reactivity and interaction with biological targets?
Q. Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces. The electron-rich benzodioxole group enhances π-π stacking with aromatic residues (e.g., Tyr327 in COX-2) .
- Structure-Activity Relationship (SAR) :
- Replace benzodioxole with electron-withdrawing groups (e.g., nitro) to test potency changes in enzyme inhibition assays.
- Use Hammett σ constants to correlate substituent effects with logP (e.g., σ = +0.78 for NO₂ reduces logP by 0.5) .
Q. Experimental Validation :
- Synthesize analogs (e.g., 3,4-dimethoxy vs. 3,4-dichloro) and compare IC₅₀ values in kinase inhibition assays.
Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity, and how can they be mitigated?
Q. Methodological Answer :
- Scale-Up Challenges :
- Exothermic Reactions : Knoevenagel condensation at >100 g scale may require jacketed reactors with precise temperature control (±2°C) .
- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography .
Q. Mitigation Strategies :
- Flow Chemistry : Use microreactors for the condensation step to improve mixing and reduce byproducts .
- In-Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
